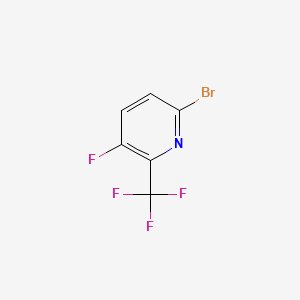

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMDVTHUXJKSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256541 | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-46-2 | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Protocol

The process begins with 3-amino-6-picoline (compound A1) as the starting material:

-

Bromination :

-

Reagents : Sodium bromide (NaBr), sodium bromate (NaBrO₃), sulfuric acid (H₂SO₄).

-

Conditions : Ice-cooled acetonitrile (0–5°C), followed by gradual warming to room temperature.

-

Reaction : Bromination at the 2-position yields 3-amino-2-bromo-6-picoline (compound A2) with 90.3% yield after recrystallization.

-

-

Fluorination :

-

Reagents : Hydrofluoric acid (HF) or fluoroboric acid (HBF₄).

-

Conditions : Diazotization at low temperatures (-10°C to 0°C) followed by thermal decomposition.

-

Reaction : Substitution of the amino group with fluorine produces 3-fluoro-2-bromo-6-picoline .

-

Trifluoromethylation

The trifluoromethyl group is introduced via cross-coupling reactions:

-

Reagents : Copper(I) iodide, trifluoromethylating agents (e.g., CF₃SiMe₃).

-

Conditions : Palladium catalysis under inert atmosphere (N₂ or Ar), 80–100°C.

-

Yield : ~85–90% after purification by column chromatography.

Bromination-Oxidation Sequence

An alternative route starts with 2-chloro-5-chloromethylpyridine (compound I), leveraging bromination-oxidation to achieve the target structure.

Bromination Step

Oxidation to Aldehyde

-

Reagents : Sodium tert-butoxide, 2-nitropropane.

-

Conditions :

-

Temperature: 50–65°C under nitrogen.

-

Catalyst: Raney nickel for hydrogenation.

-

-

Outcome : Oxidation of the bromomethyl group yields 6-bromopyridine-3-carbaldehyde (compound III), with subsequent fluorination and trifluoromethylation completing the synthesis.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Temperature Control

Catalyst Efficiency

-

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable efficient cross-coupling but require rigorous oxygen exclusion.

-

Raney nickel offers cost-effective hydrogenation but risks over-reduction.

Spectroscopic Characterization

Post-synthesis validation relies on:

-

¹⁹F NMR : Distinct signals at δ -63 ppm (CF₃) and -110 ppm (C-F).

-

Mass Spectrometry : Molecular ion peak at m/z 243.987 ([M+H]⁺).

-

X-ray Diffraction : Confirms planar pyridine ring with Br-F-CF₃ substitution pattern.

Industrial Scalability

The Blaz-Schiemann route is favored for large-scale production due to:

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) may be used under controlled conditions.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an aminopyridine derivative .

Scientific Research Applications

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity for certain targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The biological and physicochemical properties of pyridine derivatives are highly dependent on the type, position, and combination of substituents. Below is a comparison of key analogs:

Table 1: Substituent Positions and Molecular Properties

*Calculated based on analogous structures.

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group at the 2-position (as in the target compound) enhances electrophilic substitution resistance compared to analogs with CF₃ at the 6-position (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) .

- Halogen Diversity : Replacing fluorine with chlorine (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) increases molecular weight and alters reactivity in Suzuki-Miyaura couplings .

- Biological Activity : Addition of a chlorophenyl group (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) broadens bioactivity, likely due to increased lipophilicity .

Biological Activity

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various domains.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine, fluorine, and a trifluoromethyl group. These substituents contribute to its unique physicochemical properties, influencing its reactivity and biological interactions. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives of trifluoromethylpyridines have shown significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .

- Enzyme Inhibition : The compound has been utilized as a probe in biochemical assays to study enzyme interactions. It may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.

- Agrochemical Applications : Trifluoromethylpyridine derivatives are known for their efficacy in pest control. The unique properties of this compound enhance its fungicidal and insecticidal activities compared to traditional compounds .

The mechanism by which this compound exerts its biological effects can vary based on the target organism or enzyme:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, leading to altered cellular responses. For example, it can interfere with biochemical pathways related to respiration or metabolic regulation in pests .

- Pharmacokinetics : Its unique structure influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of fluorine atoms enhances stability against metabolic degradation while improving bioavailability .

Comparative Analysis with Similar Compounds

To better understand the unique profile of this compound, it is useful to compare it with other trifluoromethylpyridine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Similar halogen substitutions | Moderate anticancer activity |

| 4-Bromo-2-(trifluoromethyl)pyridine | Different substitution pattern | Enhanced insecticidal properties |

| 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | Variation in fluorine positioning | Notable antifungal activity |

This table highlights how variations in substituent positions can significantly influence biological activity.

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of several trifluoromethylpyridine derivatives against various human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM against colon cancer cells, suggesting potential for further development as anticancer agents .

- Agricultural Efficacy : In agricultural trials, this compound demonstrated superior fungicidal activity against common crop pathogens compared to non-fluorinated analogs. Its application resulted in a significant reduction in disease incidence and improved crop yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.